(10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione
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Description
(10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione is a useful research compound. Its molecular formula is C24H17NO2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality (10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocycles
Researchers have been exploring the synthesis of novel rigid seven-membered heterocycles, including oxygen-bridged 1,5-benzothiazepine and 1,5-benzodiazepine derivatives. These efforts are aimed at developing new compounds with potential applications in material science and pharmaceuticals. The cyclocondensation of specific precursors, such as 4-(2-hydroxyphenyl)-3-buten-2-one, with o-aminothiophenol or o-phenylenediamine, has led to the creation of complex structures that exhibit unique chemical properties (Svetlik, Hanuš, & Bella, 1989).
Antimicrobial and Antioxidant Activities
There has been significant interest in evaluating the antimicrobial and antioxidant activities of macrocyclic complexes containing the molecule . Studies have synthesized mixed thia-aza macrocyclic complexes with Schiff base, incorporating transition metals like Co(II), Ni(II), Cu(II), and Zn(II). These complexes have shown moderate to significant antibacterial, antifungal, and antioxidant activities, suggesting their potential use in developing new antimicrobial agents (Rathi & Singh, 2015).
Ligand Chemistry and Metal Complexes
The molecule has also been investigated as a ligand for metal complexes, particularly manganese. The synthesis of hexaketone derivatives and their stable chelation with manganese have been explored. Such studies provide insights into the molecule's potential applications in catalysis and the design of metal-organic frameworks (MOFs) with specific electronic and structural properties (Hallgren & Lucas, 1980).
Pharmacological Activity
While excluding direct references to drug use, dosage, and side effects, it is noteworthy that derivatives of this molecule have been synthesized and assessed for pharmacological activities. Such studies aim to understand the bioactive properties of these derivatives, potentially leading to the development of new therapeutic agents. For instance, urea and thiourea derivatives of a related tricyclic dione have been prepared and evaluated for their effects on the central nervous system (CNS) and antimicrobial activities, highlighting the molecule's relevance in medicinal chemistry (Struga et al., 2007).
properties
IUPAC Name |
(10Z)-10-benzylidene-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,13,15,17-hexaene-9,19-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2S/c26-22-18-11-5-4-10-17(18)15-25-23(27)19-12-6-7-13-20(19)24(25)28-21(22)14-16-8-2-1-3-9-16/h1-14,24H,15H2/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTIZVGWSIRFCL-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C(=CC3=CC=CC=C3)SC4N1C(=O)C5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)/C(=C/C3=CC=CC=C3)/SC4N1C(=O)C5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.